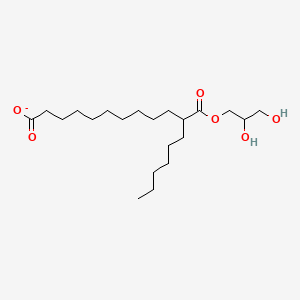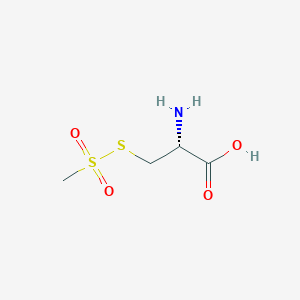
T Epitope, Threonyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The T epitope, threonyl, is a small peptide found in a range of proteins and antibodies, and is responsible for various biological functions. It is a highly specific and conserved peptide that is essential for the recognition of antigenic targets. This peptide has been extensively studied and its structure and function are well-understood.
Aplicaciones Científicas De Investigación
Autoantibody Reactivity and Catalytic Function in Myositis : Threonyl-tRNA synthetase is a target of autoantibodies in patients with polymyositis. The PL-7 autoantibody reacts with the native form of threonyl-tRNA synthetase and specifically inhibits its activity, suggesting that the epitopes recognized are associated with the enzyme's catalytic site (Dang, Tan, & Traugh, 1988).
Antitermination Mechanism in Bacteria : The threonyl-tRNA synthetase gene (thrS) in Gram-positive bacteria is regulated by a tRNA-dependent antitermination mechanism. This process is influenced by the interaction between uncharged tRNA(Thr) and the untranslated leader region of the gene, demonstrating the role of threonyl-tRNA in gene regulation (Putzer et al., 2002).
T-Cell Epitope Prediction Methods : T-cell epitope prediction is crucial for vaccine development and therapeutic interventions. Various methods such as sequence motifs, quantitative matrices, and molecular docking simulations are employed for predicting T-cell epitopes, which are vital for understanding immune responses and designing multi-subunit vaccines (Desai & Kulkarni-Kale, 2014).
Immunomics for Vaccine and Therapeutic Development : T-cell-epitope mapping is significant in immunomics, a field integrating informatics, genomics, and immunology. This mapping is used in vaccine development for infectious diseases, cancer, and in designing protein therapeutics (De Groot, 2006).
Systematic Analysis of T Cell Epitopes in Autoimmune Diabetes : Understanding T cell epitopes in autoimmune diseases like type 1 diabetes is crucial. Identifying these epitopes helps in studying disease pathogenesis, developing antigen-specific therapies, and monitoring disease progression (Di Lorenzo, Peakman, & Roep, 2007).
Mecanismo De Acción
Target of Action
The primary target of the T Epitope, Threonyl is the T cells . T cells play a crucial role in controlling and driving the immune response with their ability to discriminate peptides derived from healthy as well as pathogenic proteins . They recognize and survey peptides (epitopes) presented by major histocompatibility complex (MHC) molecules on the surface of nucleated cells .
Mode of Action
The this compound interacts with its targets through a process known as aminoacylation . Threonyl-tRNA synthetase (TRS), also referred to as TRS and the target of anti-PL-7 autoantibodies, is an aminoacyl-tRNA synthetase that catalyzes the aminoacylation of tRNA by transferring threonine . This interaction results in changes at the molecular level, enabling the T cells to differentiate between native “self” peptides versus peptides deriving from pathogens, infections, or genomic mutations .
Biochemical Pathways
The this compound affects the NF-κB pathway . TRS promotes T Helper Type 1 Cell Responses by inducing dendritic cell maturation and IL-12 production via an NF-κB pathway . This pathway plays a crucial role in immune responses, and its activation leads to the production of various cytokines and immune cells .
Result of Action
The action of the this compound results in the activation of T cells . This activation is crucial for a well-functioning immune system and is shaped by a mechanism named central tolerance . The activation of T cells can lead to an immune response against pathogens, infections, or genomic mutations .
Safety and Hazards
“T Epitope, Threonyl” may be harmful if inhaled or absorbed through the skin. It can cause respiratory tract irritation, skin irritation, and eye irritation .
Direcciones Futuras
The future directions of “T Epitope, Threonyl” could involve the development of more advanced analysis methods for high-throughput sequencing of TCR repertoires . Precise mapping of the T cell epitopes that are prevalently recognized in the human population will further elucidate if the observed genetic variability of circulating strains is indeed a result of T cell immune pressure .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of T Epitope, Threonyl involves the coupling of two amino acids, threonine and tyrosine, to form the peptide bond.", "Starting Materials": [ "Threonine", "Tyrosine", "Protecting groups (if needed)" ], "Reaction": [ "Protection of the hydroxyl group of threonine (if needed)", "Activation of the carboxylic acid group of threonine and tyrosine using a coupling reagent such as DCC or HATU", "Coupling of threonine and tyrosine to form the peptide bond", "Deprotection of any protecting groups (if used)" ] } | |
Número CAS |
60280-58-2 |
Fórmula molecular |
C18H32N2O13 |
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid |
InChI |
InChI=1S/C18H32N2O13/c1-5(9(19)16(28)29)30-17-10(20-6(2)23)15(12(25)8(4-22)31-17)33-18-14(27)13(26)11(24)7(3-21)32-18/h5,7-15,17-18,21-22,24-27H,3-4,19H2,1-2H3,(H,20,23)(H,28,29)/t5-,7-,8-,9+,10-,11+,12+,13+,14-,15-,17+,18+/m1/s1 |
Clave InChI |
VWNOCGQJSBAAFO-RBMHVKAPSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C |
SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C |
SMILES canónico |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C |
Sinónimos |
O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-threonine; Threonyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranos_x000B_ide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




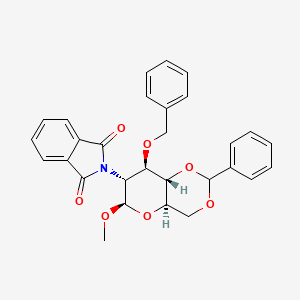


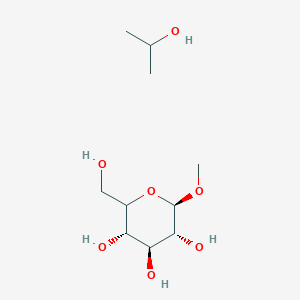



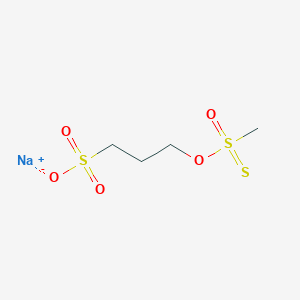


![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)
